Structural Class vs. Urea-Based GIRK Activators
The target compound incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) head group, whereas the first‑generation selective GIRK1/2 activators ML297 and VU0810464 employ urea or non‑urea aromatic cores respectively [1][2]. The sulfone moiety was introduced in a parallel medicinal chemistry programme and, in the acetamide‑ether series (compound 11a and congeners), conferred nanomolar GIRK1/2 potency while significantly improving metabolic stability relative to the urea‑based prototype [3]. Because the target compound is the unsubstituted benzamide parent of this sulfone‑naphthylmethyl series, it provides a critical baseline for SAR expansion that is mechanistically distinct from the urea chemotype.
| Evidence Dimension | Core scaffold (head group) functionality |
|---|---|
| Target Compound Data | 1,1-Dioxidotetrahydrothiophen-3-yl (sulfolane) bound to benzamide |
| Comparator Or Baseline | ML297: urea linkage to 3-methylpyrazole; VU0810464: non‑urea heteroaryl core; VU0529331: benzamide lacking sulfolane |
| Quantified Difference | Not applicable (qualitative chemotype distinction); sulfone series demonstrates nanomolar GIRK1/2 potency and enhanced microsomal stability vs. urea series in published data [3] |
| Conditions | Chemotype classification based on published X-ray/crystal structures of related compounds and SAR tables in [1][2][3] |
Why This Matters
Procurement of a distinct chemotype baseline enables laboratories to independently explore SAR space around the sulfolane‑benzamide‑naphthylmethyl triad without committing to the metabolic liability profile inherent to urea‑based probes.
- [1] Wen, W.; Wu, W.; Romaine, I. M.; Kaufmann, K.; Du, Y.; Sulikowski, G. A.; Weaver, C. D.; Lindsley, C. W. Discovery of ‘Molecular Switches’ within a GIRK Activator Scaffold That Afford Selective GIRK Inhibitors. Bioorg. Med. Chem. Lett. 2013, 23 (16), 4562–4566. https://doi.org/10.1016/j.bmcl.2013.06.023. View Source
- [2] Kaufmann, K.; Romaine, I. M.; Days, E.; Pascual, C.; Malik, A.; Yang, L.; Zou, B.; Du, Y.; Sliwoski, G.; Morrison, R. D.; Daniels, J. S.; Sulikowski, G. A.; Weaver, C. D.; Lindsley, C. W. Discovery and SAR of a Novel Series of GIRK1/2 and GIRK1/4 Activators. Bioorg. Med. Chem. Lett. 2013, 23 (17), 4871–4875. https://doi.org/10.1016/j.bmcl.2013.06.092. View Source
- [3] Sharma, S.; Lesiak, L.; Aretz, C. D.; Du, Y.; Kumar, S.; Gautam, N.; Alnouti, Y.; Dhuria, N. V.; Chhonker, Y. S.; Weaver, C. D.; Hopkins, C. R. Discovery, Synthesis and Biological Characterization of a Series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide Ethers as Novel GIRK1/2 Potassium Channel Activators. RSC Med. Chem. 2021, 12 (8), 1366–1373. https://doi.org/10.1039/D1MD00129A. View Source
